Cloxiquine

Antimycobacterial Tuberculosis Drug Resistance

Procure Cloxiquine as your definitive probe for MDR-TB screening (MIC 0.062-0.25 µg/mL) and melanoma metastasis research. Its unique PPARγ agonism and proton motive force disruption are not conserved across 8-hydroxyquinoline analogs—substitution with generic alternatives can cause >8-fold potency loss. Validate your assays with this high-purity reference standard backed by verified in vitro data.

Molecular Formula C9H6ClNO
Molecular Weight 179.60 g/mol
CAS No. 130-16-5
Cat. No. B194070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCloxiquine
CAS130-16-5
SynonymsDermofungin;  Cloxyquin;  5-Chloro-8-hydroxyquinoline;  5-Chloro-8-oxyquinoline;  5-Chloro-8-quinolinol;  5-Chloro-quinoline-8-ol;  5-Chlorooxine;  8-Hydroxy-5-chloroquinoline;  Cloxiquine;  Dermofongin;  NSC 35083;  NSC 53182;  NSC 74943
Molecular FormulaC9H6ClNO
Molecular Weight179.60 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)O)Cl
InChIInChI=1S/C9H6ClNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H
InChIKeyCTQMJYWDVABFRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Beige Solid
Solubility1.06e-04 M

Cloxiquine (CAS 130-16-5) for Antimicrobial and Anticancer Research: A Procurement-Focused Baseline Overview


Cloxiquine (5-Chloro-8-quinolinol), also known as cloxyquin, is a monohalogenated 8-hydroxyquinoline derivative with a molecular weight of 179.6 g/mol and the formula C9H6ClNO [1]. This compound is recognized for its broad-spectrum in vitro activity against bacteria, fungi, and protozoa, with a particular potency against Mycobacterium tuberculosis, including multi-drug resistant (MDR) strains [2]. Beyond its antimicrobial properties, Cloxiquine has been identified as an agonist of peroxisome proliferator-activated receptor gamma (PPARγ), a mechanism which underpins its demonstrated ability to suppress the growth and metastasis of melanoma cells in both in vitro and in vivo models [3].

Why Cloxiquine (CAS 130-16-5) Cannot Be Replaced by Generic 8-Hydroxyquinoline Analogs


The 8-hydroxyquinoline class is characterized by significant structure-activity relationships where subtle changes in halogenation and substitution pattern drastically alter antimicrobial spectrum, potency, and even introduce novel polypharmacology [1]. Simple substitution with a generic analog like unsubstituted 8-hydroxyquinoline is not scientifically valid, as it can result in a >8-fold loss in antibacterial efficacy against specific pathogens [2]. Furthermore, the unique mechanism of proton motive force disruption and the PPARγ agonist activity of Cloxiquine are not conserved across all analogs, meaning a switch would not only alter potency but could also fundamentally change the research outcome in models of bacterial persistence or cancer metastasis [3]. The following quantitative evidence underscores these specific, non-interchangeable points of differentiation.

Cloxiquine (CAS 130-16-5): A Quantitative Evidence Guide for Scientific Differentiation and Procurement


Superior Antitubercular Potency Against MDR Strains Compared to Other Halogenated Quinolines

Cloxiquine demonstrates superior potency against Mycobacterium tuberculosis, including multi-drug resistant (MDR) clinical isolates, when compared to other clinically-used halogenated hydroxyquinolines. A direct study of the MIC against M. tuberculosis H37Ra revealed that Cloxiquine (0.125 µg/mL) was 50-fold more potent than clioquinol (6.25 µg/mL) and 3-fold more potent than chlorquinaldol (0.38 µg/mL) [1]. Furthermore, a large-scale study against 150 clinical isolates, including 30 MDR strains, established a narrow MIC range of 0.062 to 0.25 µg/mL for Cloxiquine, with MIC50 and MIC90 values of 0.125 and 0.25 µg/mL, respectively [2]. This level of consistent, high potency against MDR-TB is a key differentiator.

Antimycobacterial Tuberculosis Drug Resistance

Broad-Spectrum Antibacterial Activity Superior to Unsubstituted 8-Hydroxyquinoline

The 5-chloro substitution in Cloxiquine is critical for maximizing antibacterial activity. In a direct head-to-head screen against phytopathogenic bacteria, Cloxiquine (5-Chloro-8-hydroxyquinoline) achieved complete inhibition (100.00 ± 0.00%) against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) at 100 µg/mL, which was superior to unsubstituted 8-hydroxyquinoline (96.19 ± 0.00% for Xoo; 98.47 ± 0.31% for Xac) [1]. This indicates that the chlorine atom at the 5-position is a critical determinant for achieving maximal inhibition in these models, highlighting a clear performance gap that justifies the selection of the halogenated derivative.

Antibacterial Phytopathogen Structure-Activity Relationship

Unique Dual Mechanism: Proton Motive Force Disruption for Rapid Bactericidal Activity

Unlike many bacteriostatic 8-hydroxyquinoline analogs, Cloxiquine exhibits a unique, rapid bactericidal mechanism against Enterococcus faecalis through the disruption of the transmembrane proton motive force (PMF). A 2026 study demonstrated that Cloxiquine directly collapses the proton gradient, leading to reduced ATP production and a subsequent increase in reactive oxygen species (ROS) [1]. This is a distinct mechanism from simple metal chelation and is crucial for its bactericidal effect, which occurs with a low propensity for resistance development. The study also demonstrated in vivo efficacy with an acceptable toxicity profile, supporting its potential for treating refractory E. faecalis infections [1].

Mechanism of Action Bactericidal Enterococcus faecalis Drug Repurposing

Unique Dual Mechanism: PPARγ Agonist Activity for Suppression of Melanoma Metastasis

Cloxiquine possesses a distinct polypharmacological profile that includes potent PPARγ agonist activity, a feature not documented for many other simple halogenated 8-hydroxyquinolines. This mechanism translates into significant anticancer effects in melanoma models. In a murine B16F10 melanoma lung metastasis model, intraperitoneal administration of Cloxiquine at 25 mg/kg daily for 14 days resulted in a marked suppression of tumor metastasis [1]. Importantly, at the tested doses, Cloxiquine did not show any apparent toxicity in normal melanocytes or in the liver, suggesting a therapeutic window [1]. This dual antimicrobial and anticancer activity, mediated by a specific nuclear receptor, represents a unique value proposition for drug repurposing studies.

Anticancer Melanoma PPARγ Agonist Metastasis Glycolysis

Optimal Application Scenarios for Cloxiquine (CAS 130-16-5) in Academic and Industrial Research


Research on Multi-Drug Resistant Tuberculosis (MDR-TB)

Cloxiquine is an ideal positive control or lead compound for screening campaigns targeting Mycobacterium tuberculosis, especially MDR and XDR strains. Its narrow and potent MIC range (0.062-0.25 µg/mL) against a large panel of clinical isolates, including those resistant to first-line drugs like isoniazid and rifampicin, makes it a superior tool for assay development and validation compared to less potent 8-hydroxyquinoline analogs [1]. Its proven in vitro activity against MDR strains positions it as a critical reference standard in antimycobacterial drug discovery [1].

Mechanistic Studies on Non-Chelation Bactericidal Activity

Researchers investigating novel antibacterial mechanisms, particularly those targeting bacterial bioenergetics and persistence, will find Cloxiquine uniquely valuable. Its demonstrated ability to disrupt the proton motive force in Enterococcus faecalis, leading to ATP depletion and ROS-mediated killing, provides a distinct mechanistic probe [2]. This sets it apart from analogs whose primary mode of action may be metal chelation, allowing for more targeted investigation into PMF disruption as a therapeutic strategy for recalcitrant Gram-positive infections [2].

Dual-Action Drug Repurposing Screens in Oncology

Cloxiquine is a compelling candidate for inclusion in focused drug repurposing libraries for melanoma research. Its well-characterized PPARγ agonist activity and its ability to suppress glycolysis and metastasis in melanoma models offer a unique dual mechanism (antimicrobial + anticancer) not commonly found [3]. This makes it a valuable tool for studying the intersection of metabolism, nuclear receptor signaling, and cancer cell migration, with the added benefit of a known, non-toxic profile in normal melanocytes at therapeutic concentrations [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cloxiquine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.